molecular formula C9H9F2N3 B2444135 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 438224-02-3

5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2444135
CAS No.: 438224-02-3
M. Wt: 197.189
InChI Key: XTRYFQUOHUVDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a difluoromethyl group, which is known to increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .


Chemical Reactions Analysis

The chemical reactions of this compound involve various transformations such as hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . The specific reactions and their outcomes depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and its NMR spectra . For instance, one of the synthesized compounds, methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, was found to have a melting point of 102–103°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, as a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, plays a critical role in medicinal chemistry and drug discovery. This compound, as part of the broader pyrazolo[1,5-a]pyrimidine family, is recognized for its wide range of medicinal properties. These include applications as anticancer agents, central nervous system (CNS) agents, anti-infectious agents, anti-inflammatory drugs, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of these compounds have gained significant attention, leading to the derivation of many lead compounds for various disease targets. Given the extensive biological properties and the potential for developing drug candidates, further exploration and exploitation of this scaffold in medicinal chemistry are highly encouraged (Cherukupalli et al., 2017).

Synthetic and Catalytic Applications

The pyranopyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, is essential in the synthesis of various compounds, particularly in medicinal and pharmaceutical industries. The structure of 5H-pyrano[2,3-d]pyrimidine scaffolds, an isomer of pyranopyrimidine, showcases broad applicability in various synthetic pathways. The development of this core structure is challenging due to its structural complexity. However, advancements in using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have significantly enhanced the synthesis of these compounds. These catalysts facilitate one-pot multicomponent reactions, leading to the development of various substituted pyrimidine derivatives. The focus on the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds showcases the compound's importance in catalytic applications and organic synthesis (Parmar et al., 2023).

Optical and Sensor Applications

Pyrimidine derivatives, including those related to the this compound structure, have significant applications in the development of optical sensors and optoelectronic materials. These derivatives are valuable in synthesizing exquisite sensing materials due to their ability to form coordination and hydrogen bonds. The versatility of pyrimidine-based compounds extends to various biological and medicinal applications, highlighting their multifunctional nature. The development of pyrimidine-based optical sensors emphasizes the compound's potential in creating sensitive and precise detection systems (Jindal & Kaur, 2021).

Future Directions

The future directions in the research of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine and related compounds could involve the development of new synthetic methodologies, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRYFQUOHUVDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.